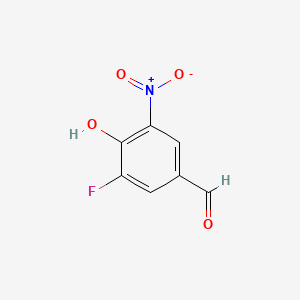

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4FNO4 . It has a molecular weight of 185.11 g/mol . This compound is sensitive to air .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 3rd position, a hydroxy group at the 4th position, and a nitro group at the 5th position .Physical And Chemical Properties Analysis

This compound is sensitive to air . It has a molecular weight of 185.11 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Formulation

- Formylation of Phenols: Research by Suzuki and Takahashi (1983) demonstrates the synthesis of salicylaldehydes with electron-withdrawing groups, including 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, using hexamethylenetetramine in strong acids. This process offers better yields compared to the Duff reaction (Yuji Suzuki & Hiroshi Takahashi, 1983).

Molecular Structure and Spectroscopy

- Density Functional Study: A study by Nataraj, Balachandran, and Karthick (2011) explored the structural conformations and vibrational spectra of related compounds using density functional theory, providing insights into the molecular geometry and bonding features (A. Nataraj, V. Balachandran, & T. Karthick, 2011).

Chemical Reactions and Pathways

- Cyclocondensation Reactions: Dar'in et al. (2004) investigated the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines, revealing different reaction products based on the structure of the amidine, suggesting potential pathways for the synthesis of compounds related to this compound (D. Dar'in, S. Selivanov, P. Lobanov, & A. A. Potekhin, 2004).

Radiopharmaceutical Applications

- Fluorine-18 Labeled Benzaldehydes: Research by Orlovskaja et al. (2016) on fluorine-18 labeled derivatives of nitrobenzaldehydes highlights their use as precursors in synthesizing radiopharmaceutical agents for positron emission tomography, indicating potential applications in imaging studies (V. V. Orlovskaja, O. Fedorova, E. P. Studentsov, A. A. Golovina, & R. N. Krasikova, 2016).

Catalysis and Organic Synthesis

- Asymmetric Aldol Reactions: A study by Yadav and Singh (2015) examined the use of similar compounds in catalyzing direct asymmetric aldol reactions under solvent-free conditions, offering a perspective on the potential catalytic applications of this compound (G. Yadav & Surendra Singh, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoro-4-hydroxy-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOMOYVUYOVNHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2461771.png)

![2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid](/img/structure/B2461779.png)

![4-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2461782.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461785.png)

![3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461786.png)

![5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461789.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2461794.png)